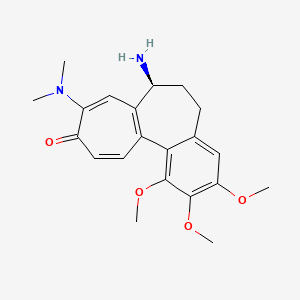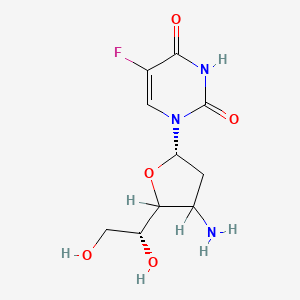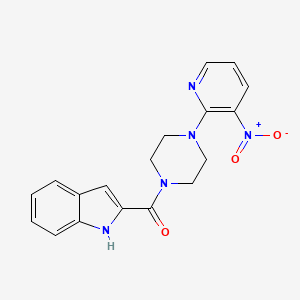
(3-Hydroxy-1-methylpiperidin-3-yl)(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NSC 280622: is a chemical compound that has garnered interest in various fields of scientific research due to its unique properties and potential applications. This compound is known for its ability to interact with biological systems, making it a valuable tool in both medicinal and industrial contexts.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of NSC 280622 typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The exact synthetic route can vary, but it generally includes steps such as condensation reactions, cyclization, and purification processes. Common reagents used in the synthesis may include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired compound.
Industrial Production Methods: On an industrial scale, the production of NSC 280622 involves optimizing the reaction conditions to maximize efficiency and minimize costs. This often includes the use of large-scale reactors, continuous flow processes, and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
化学反応の分析
Types of Reactions: NSC 280622 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: The opposite of oxidation, reduction reactions involve the addition of hydrogen or the removal of oxygen.
Substitution: In these reactions, one functional group in the compound is replaced by another, which can significantly alter the compound’s properties.
Common Reagents and Conditions: The reactions involving NSC 280622 typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may use oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions might involve reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often require catalysts and specific solvents to facilitate the exchange of functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used For instance, oxidation of NSC 280622 might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more hydrogenated product
科学的研究の応用
Chemistry: In the field of chemistry, NSC 280622 is used as a reagent in various synthetic processes. Its ability to undergo multiple types of reactions makes it a versatile tool for creating new compounds and studying reaction mechanisms.
Biology: NSC 280622 has applications in biological research, particularly in the study of cellular processes and molecular interactions. It can be used to probe the function of specific proteins or pathways, providing insights into the underlying mechanisms of biological systems.
Medicine: In medicine, NSC 280622 is investigated for its potential therapeutic effects. It may interact with specific molecular targets, offering possibilities for the development of new drugs or treatments for various diseases.
Industry: Industrially, NSC 280622 is utilized in the production of specialized materials and chemicals. Its unique properties make it suitable for applications in fields such as materials science, where it can contribute to the development of new materials with desirable characteristics.
作用機序
The mechanism of action of NSC 280622 involves its interaction with specific molecular targets within biological systems. This interaction can modulate the activity of proteins, enzymes, or other biomolecules, leading to changes in cellular processes. The exact pathways involved depend on the specific context in which the compound is used, but common targets may include signaling proteins, receptors, and enzymes that play critical roles in cellular function.
類似化合物との比較
NSC 125973: Known for its use in cancer research, this compound shares some structural similarities with NSC 280622 but has distinct biological activities.
NSC 515776: Another compound used in medicinal chemistry, it differs in its specific molecular interactions and therapeutic potential.
Uniqueness of NSC 280622: What sets NSC 280622 apart from similar compounds is its unique combination of chemical reactivity and biological activity. Its ability to undergo a wide range of chemical reactions while interacting with specific molecular targets makes it a valuable tool in both research and industrial applications.
特性
CAS番号 |
5899-21-8 |
|---|---|
分子式 |
C13H17NO2 |
分子量 |
219.28 g/mol |
IUPAC名 |
(3-hydroxy-1-methylpiperidin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C13H17NO2/c1-14-9-5-8-13(16,10-14)12(15)11-6-3-2-4-7-11/h2-4,6-7,16H,5,8-10H2,1H3 |
InChIキー |
HRNDMRGKNJWGIL-UHFFFAOYSA-N |
正規SMILES |
CN1CCCC(C1)(C(=O)C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![7-Methyl-2,3-diphenylpyrazino[2,3-b]quinoxaline](/img/structure/B12812751.png)



![8-Fluoro-3,3-diphenylnaphtho[1,2-c]furan-1(3h)-one](/img/structure/B12812773.png)
